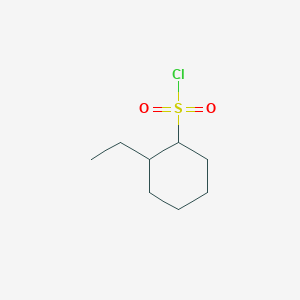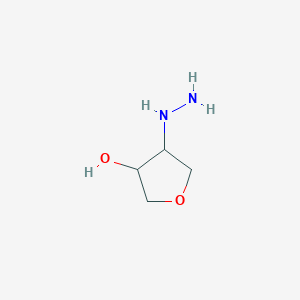![molecular formula C7H12O3 B13242925 5,8-Dioxaspiro[3.4]octan-6-ylmethanol CAS No. 19837-63-9](/img/structure/B13242925.png)
5,8-Dioxaspiro[3.4]octan-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It features a spirocyclic structure with two oxygen atoms forming a dioxaspiro ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octan-6-ylmethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dioxaspiro[3.4]octan-6-ylmethanol
- 5,8-Dioxaspiro[3.4]octane-6-methanol
Uniqueness
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
19837-63-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octan-7-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-6-5-9-7(10-6)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
ZEPWVYWPLDSCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)
![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
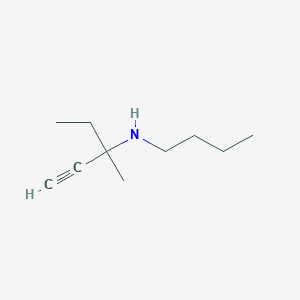
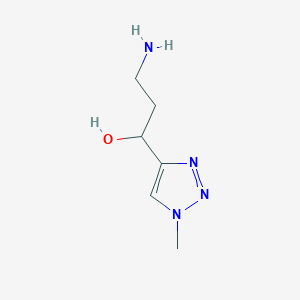
amine](/img/structure/B13242879.png)
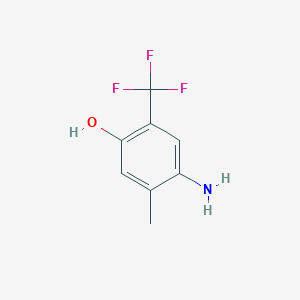
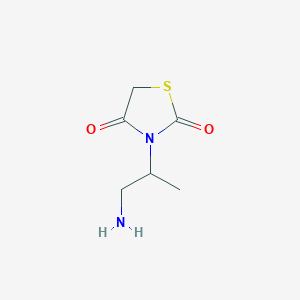
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
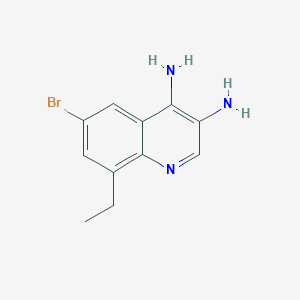
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
